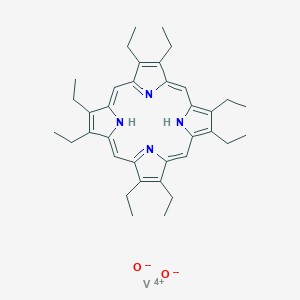
1-(4-Bromo-3-fluorophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD20920112 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. It is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
準備方法
The synthesis of MFCD20920112 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into laboratory-scale synthesis and industrial production.
Laboratory-Scale Synthesis
In the laboratory, MFCD20920112 is typically synthesized through a series of organic reactions. The process begins with the selection of appropriate starting materials, which undergo a series of transformations, including condensation, cyclization, and purification steps. Each reaction is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production
On an industrial scale, the production of MFCD20920112 is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to handle the high volumes of reactants and products. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize yield and minimize by-products.
化学反応の分析
MFCD20920112 undergoes various chemical reactions, making it a versatile compound in synthetic chemistry.
Types of Reactions
Oxidation: MFCD20920112 can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert MFCD20920112 into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD20920112 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
MFCD20920112 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD20920112 is used as a building block for the synthesis of more complex molecules. Its reactivity allows chemists to create a variety of derivatives that can be used in further research or industrial applications.
Biology
In biological research, MFCD20920112 is often used as a probe to study biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular processes.
Medicine
In the medical field, MFCD20920112 is investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for conditions where its unique chemical properties can be leveraged to target specific biological pathways.
Industry
Industrially, MFCD20920112 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of MFCD20920112 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
特性
分子式 |
C11H13BrFN |
|---|---|
分子量 |
258.13 g/mol |
IUPAC名 |
1-(4-bromo-3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChIキー |
KIZCOBGHVYXPHP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



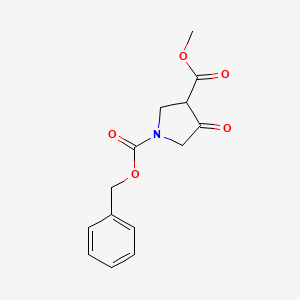
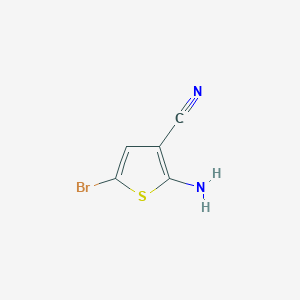
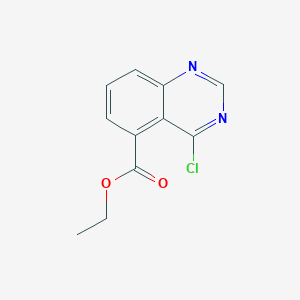
![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
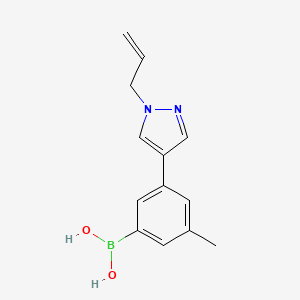
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13665453.png)
![2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)
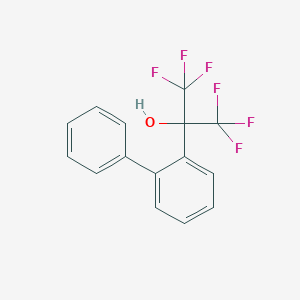
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)
